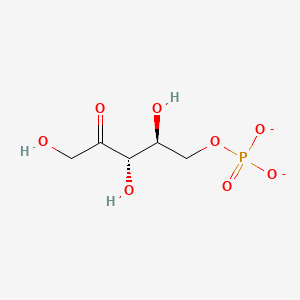

5-O-phosphonato-L-ribulose

Description

Nomenclature and Stereoisomeric Context of L-Ribulose 5-Phosphate

The precise naming and structural understanding of L-ribulose 5-phosphate are fundamental to distinguishing it from other related sugars and defining its specific biochemical functions.

L-Ribulose 5-phosphate is known by several synonyms, reflecting different chemical naming systems and historical notations. The systematic name for this compound is [(2S,3S)-2,3,5-trihydroxy-4-oxopentyl] dihydrogen phosphate (B84403). nih.gov Other accepted names include 5-O-phosphono-L-ribulose and L-ribulose 5-(dihydrogen phosphate). nih.gov The use of "phosphonato" indicates the ionic form of the phosphate group. qmul.ac.uk

Interactive Data Table: Synonyms and Identifiers for L-Ribulose 5-Phosphate

| Identifier Type | Identifier |

|---|---|

| Systematic Name | [(2S,3S)-2,3,5-trihydroxy-4-oxopentyl] dihydrogen phosphate nih.gov |

| Common Name | L-Ribulose 5-phosphate nih.gov |

| Other Name | 5-O-phosphono-L-ribulose nih.gov |

| CAS Number | 2922-69-2 nih.gov |

| ChEBI ID | CHEBI:17666 nih.govebi.ac.uk |

| PubChem CID | 439399 nih.gov |

| KEGG COMPOUND | C01101 jst.go.jp |

L-Ribulose 5-phosphate is the L-enantiomer of ribulose 5-phosphate. The key distinction between L-ribulose 5-phosphate and its D-isomer, D-ribulose 5-phosphate, lies in the spatial arrangement of the hydroxyl groups at the chiral centers. Specifically, the stereochemistry at carbon atoms 3 and 4 defines the molecule as either L- or D-ribulose. wikipedia.org

The IUPAC name for the D-isomer is [(2R,3R)-2,3,5-trihydroxy-4-oxopentyl] dihydrogen phosphate, highlighting the difference in stereoconfiguration compared to the L-isomer's (2S,3S) configuration. nih.gov This seemingly subtle difference in three-dimensional structure is critical for enzyme recognition and dictates the metabolic fate of each isomer. While D-ribulose 5-phosphate is a central intermediate in the pentose (B10789219) phosphate pathway and the Calvin cycle, L-ribulose 5-phosphate participates in distinct metabolic routes. wikipedia.orgwikipedia.org

Accepted Synonyms and Formal Chemical Naming Conventions

Historical Context of its Biochemical Identification and Initial Characterization

The discovery and characterization of L-ribulose 5-phosphate are closely tied to studies on the metabolism of L-arabinose in bacteria, particularly in Aerobacter aerogenes and Escherichia coli. In the mid-20th century, researchers elucidating the pathways for the utilization of various sugars identified a series of phosphorylated intermediates.

Key enzymes involved in this pathway were isolated and characterized, leading to the identification of L-ribulose 5-phosphate as a crucial intermediate. For instance, L-ribulose-5-phosphate 4-epimerase (formerly known as phosphoribulose isomerase) was identified as the enzyme responsible for the interconversion of L-ribulose 5-phosphate and D-xylulose 5-phosphate. wikipedia.orggenome.jp Early work by researchers like W. A. Wood and his colleagues was instrumental in defining the role of this epimerase and, consequently, confirming the existence and metabolic function of L-ribulose 5-phosphate. genome.jpresearchgate.net These studies established that bacteria could convert L-arabinose into an intermediate of the pentose phosphate pathway, D-xylulose 5-phosphate, via the formation of L-ribulose and its subsequent phosphorylation to L-ribulose 5-phosphate. wikipedia.orgebi.ac.uk

Foundational Significance as a Key Metabolic Intermediate in Biological Systems

L-Ribulose 5-phosphate serves as a critical link in specific metabolic pathways, primarily for the catabolism of L-arabinose in many bacteria. wikipedia.org The L-arabinose operon in E. coli encodes the enzymes necessary to convert L-arabinose into D-xylulose-5-phosphate, a central metabolite in the pentose phosphate pathway. wikipedia.org In this pathway, L-arabinose is first isomerized to L-ribulose, which is then phosphorylated to L-ribulose 5-phosphate. Subsequently, L-ribulose-5-phosphate 4-epimerase catalyzes the conversion of L-ribulose 5-phosphate to D-xylulose 5-phosphate. wikipedia.org

This conversion allows organisms to channel carbon from L-arabinose into central metabolism for the production of energy and biosynthetic precursors. ebi.ac.uk Furthermore, L-ribulose 5-phosphate is involved in ascorbate (B8700270) and aldarate metabolism. wikipedia.org The enzyme L-ribulose-5-phosphate 3-epimerase, found in some bacteria, can convert L-ribulose 5-phosphate to L-xylulose 5-phosphate, which is part of an L-ascorbate utilization pathway. genome.jp The significance of L-ribulose 5-phosphate, therefore, lies in its role as a key intermediate that connects the metabolism of certain pentoses with the central carbohydrate metabolic pathways.

Structure

3D Structure

Properties

Molecular Formula |

C5H9O8P-2 |

|---|---|

Molecular Weight |

228.09 g/mol |

IUPAC Name |

[(2S,3S)-2,3,5-trihydroxy-4-oxopentyl] phosphate |

InChI |

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h4-6,8-9H,1-2H2,(H2,10,11,12)/p-2/t4-,5+/m0/s1 |

InChI Key |

FNZLKVNUWIIPSJ-CRCLSJGQSA-L |

SMILES |

C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-] |

Isomeric SMILES |

C([C@@H]([C@@H](C(=O)CO)O)O)OP(=O)([O-])[O-] |

Canonical SMILES |

C(C(C(C(=O)CO)O)O)OP(=O)([O-])[O-] |

Origin of Product |

United States |

Metabolic Intermediary Roles and Biochemical Pathways of L Ribulose 5 Phosphate

Centrality within the Pentose (B10789219) Phosphate (B84403) Pathway (PPP)

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that operates in parallel with glycolysis. cam.ac.uk It is responsible for generating nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH), a crucial reductant for biosynthetic processes and antioxidant defense, and for producing precursor molecules for nucleotide synthesis. cam.ac.uknih.gov The PPP is divided into an oxidative and a non-oxidative phase. numberanalytics.com

Formation and Position within the Oxidative Phase (OPPP) of PPP

The oxidative phase of the PPP begins with glucose-6-phosphate and culminates in the production of ribulose-5-phosphate (Ru5P), with the concomitant generation of NADPH. numberanalytics.comspandidos-publications.com Specifically, glucose-6-phosphate is first oxidized to 6-phosphoglucono-δ-lactone, which is then hydrolyzed to 6-phosphogluconate. nih.gov The final step of the oxidative phase is the oxidative decarboxylation of 6-phosphogluconate by the enzyme 6-phosphogluconate dehydrogenase, yielding Ru5P, carbon dioxide, and a second molecule of NADPH. numberanalytics.commdpi.com While the primary product of this phase is D-ribulose-5-phosphate, the generation of L-ribulose-5-phosphate occurs through distinct enzymatic reactions.

In some bacteria, L-ribulose-5-phosphate is formed from the pentose sugar L-arabinose. The L-arabinose operon encodes a series of enzymes that convert L-arabinose into D-xylulose-5-phosphate, an intermediate of the non-oxidative PPP. wikipedia.org A key enzyme in this pathway is L-ribulokinase, which phosphorylates L-ribulose to produce L-ribulose-5-phosphate. mdpi.com

Essential Function in the Non-Oxidative Phase of PPP

The non-oxidative phase of the PPP involves a series of reversible sugar-phosphate interconversions catalyzed by transketolase and transaldolase. nih.gov This phase allows for the conversion of pentose phosphates into intermediates of glycolysis, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, or the synthesis of other essential precursors. spandidos-publications.com

L-ribulose-5-phosphate is a substrate for the enzyme L-ribulose-5-phosphate 4-epimerase. wikipedia.orgebi.ac.uk This enzyme catalyzes the interconversion of L-ribulose-5-phosphate and D-xylulose-5-phosphate. wikipedia.orgebi.ac.uk This epimerization reaction is crucial as it links the catabolism of L-arabinose to the central pentose phosphate pathway, allowing organisms to utilize L-arabinose as a carbon and energy source. ebi.ac.uk D-xylulose-5-phosphate can then enter the non-oxidative PPP and be converted into glycolytic intermediates. wikipedia.org

Contribution to Cellular Redox Homeostasis through NADPH Generation

The PPP is a major source of NADPH, which is vital for maintaining cellular redox homeostasis. biomolther.orgnih.gov NADPH provides the reducing power for the regeneration of reduced glutathione, a key antioxidant that detoxifies reactive oxygen species (ROS). nih.gov The oxidative phase of the PPP, which produces ribulose-5-phosphate, is directly responsible for this NADPH generation. numberanalytics.comnih.gov For every molecule of glucose-6-phosphate that enters the oxidative PPP, two molecules of NADPH are produced. nih.govwiley.com

By providing D-xylulose-5-phosphate through the action of L-ribulose-5-phosphate 4-epimerase, the metabolism of L-arabinose indirectly contributes to the pool of intermediates in the non-oxidative PPP. This allows for the continued flux through the oxidative phase when necessary, thereby supporting NADPH production and protecting the cell from oxidative stress. nih.gov

Interconnections with Core Carbon Metabolism

The PPP is intricately linked with other central metabolic pathways, most notably glycolysis and, in photosynthetic organisms, the Calvin cycle.

Relationships with Glycolysis and Associated Regulatory Mechanisms

The PPP and glycolysis are closely interconnected, sharing common intermediates such as glucose-6-phosphate, fructose-6-phosphate, and glyceraldehyde-3-phosphate. wikipedia.orgcreative-proteomics.com The non-oxidative phase of the PPP can reversibly convert pentose phosphates back into these glycolytic intermediates. cam.ac.uknih.gov This metabolic flexibility allows the cell to direct the flow of carbon between the two pathways based on its specific needs for NADPH, ribose-5-phosphate (B1218738), or ATP. wikipedia.org

The regulation of these interconnected pathways is complex. For instance, the activity of key enzymes in both pathways is subject to allosteric regulation by various metabolites. The flow of glucose-6-phosphate into either glycolysis or the PPP is a critical regulatory point. spandidos-publications.com

Indirect and Direct Links to the Calvin Cycle in Photosynthetic Organisms

In photosynthetic organisms, the PPP shares many intermediates and enzymes with the Calvin cycle, the primary pathway for carbon fixation. nih.gov The Calvin cycle, which occurs in the stroma of chloroplasts, utilizes ATP and NADPH produced during the light-dependent reactions of photosynthesis to convert carbon dioxide into glucose. wikipedia.org

Ribulose-5-phosphate is a key intermediate in the regeneration phase of the Calvin cycle. wikipedia.orgwikipedia.org It is phosphorylated to form ribulose-1,5-bisphosphate, the molecule that accepts carbon dioxide in the first step of the cycle. wikipedia.org While the direct involvement of L-ribulose-5-phosphate in the Calvin cycle is not established, the enzymes that interconvert pentose phosphates, such as ribulose-5-phosphate epimerase, are active in both the PPP and the Calvin cycle. nih.gov Recent research has explored the engineering of a "Ru5P shunt" in cyanobacteria, creating a direct route from ribulose-5-phosphate in the Calvin cycle to the methylerythritol phosphate (MEP) pathway for terpenoid production, highlighting the metabolic plasticity of these interconnected pathways. nih.gov

Precursor Functions in Anabolic Pathways

L-ribulose 5-phosphate serves as a crucial precursor in a variety of anabolic, or biosynthetic, pathways.

L-ribulose 5-phosphate can be isomerized to its aldose form, ribose 5-phosphate (R5P). R5P is a critical precursor for the synthesis of phosphoribosylpyrophosphate (PRPP). wikipedia.orgfrontiersin.org This reaction is catalyzed by the enzyme ribose-phosphate diphosphokinase. wikipedia.org

PRPP is an essential molecule for the de novo and salvage pathways of purine (B94841) and pyrimidine (B1678525) nucleotide biosynthesis. wikipedia.org In the de novo synthesis of purines, the entire purine ring structure is built upon a scaffold of R5P. wikipedia.org Similarly, in pyrimidine synthesis, PRPP is linked to orotate (B1227488) to form orotidine (B106555) monophosphate. wikipedia.org The availability of R5P can directly influence the rate of PRPP and subsequent de novo purine synthesis. nih.gov Beyond nucleotides, PRPP is also a precursor for cofactors such as nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+). frontiersin.org

L-ribulose 5-phosphate is a direct precursor for the biosynthesis of riboflavin (B1680620) (vitamin B2). frontiersin.orgnih.gov The biosynthesis of riboflavin starts with one molecule of guanosine (B1672433) 5'-triphosphate (GTP) and two molecules of ribulose 5-phosphate. nih.govmdpi.com In Bacillus subtilis, the enzymes for this pathway are encoded by the rib operon. frontiersin.org The initial step involves the conversion of ribulose 5-phosphate to dihydroxybutanone phosphate and formate. basys2.ca

Research has shown that inactivating the enzyme ribulose 5-phosphate 3-epimerase, which converts ribulose 5-phosphate to xylulose 5-phosphate, can increase the flux of carbon towards riboflavin production. researchgate.netnih.gov

While L-ribulose 5-phosphate is not a direct precursor for aromatic amino acids, its isomer, D-xylulose 5-phosphate, is. D-xylulose 5-phosphate, formed from L-ribulose 5-phosphate via epimerization, can be converted along with erythrose 4-phosphate into sedoheptulose (B1238255) 7-phosphate by transketolase. Erythrose 4-phosphate is a key precursor for the synthesis of the aromatic amino acids tryptophan, phenylalanine, and tyrosine. frontiersin.org In some archaea, an alternative pathway for aromatic amino acid biosynthesis exists that does not require erythrose-4-phosphate. nih.gov In Escherichia coli, ribose 5-phosphate, derived from L-ribulose 5-phosphate, has been proposed as a key link between nucleotide and amino acid metabolism during the stringent response. microbialcell.comnih.gov

The pentose phosphate pathway (PPP), in which L-ribulose 5-phosphate is a key intermediate, is a major source of NADPH. nih.govnumberanalytics.com NADPH is the primary reducing equivalent required for the reductive biosynthesis of fatty acids and cholesterol. nih.govnumberanalytics.com The oxidative phase of the PPP generates two molecules of NADPH for each molecule of glucose 6-phosphate that is converted to ribulose 5-phosphate. wikipedia.org While other pathways can also produce NADPH, the PPP is a significant contributor, particularly in tissues with high rates of lipid synthesis. medtigo.commdpi.com

Table 1: Key Enzymes and Products in Anabolic Pathways Involving L-Ribulose 5-Phosphate

| Anabolic Pathway | Precursor Derived from L-Ribulose 5-Phosphate | Key Enzyme(s) | End Product(s) |

| Nucleotide & Co-factor Biosynthesis | Ribose 5-Phosphate | Ribose-phosphate diphosphokinase | Purines, Pyrimidines, NAD+, NADP+ |

| Riboflavin Biosynthesis | L-Ribulose 5-Phosphate | GTP cyclohydrolase II, Dihydroxybutanone phosphate synthase | Riboflavin (Vitamin B2) |

| Aromatic Amino Acid Biosynthesis | D-Xylulose 5-Phosphate | Transketolase | Tryptophan, Phenylalanine, Tyrosine |

| Fatty Acid & Cholesterol Synthesis | NADPH (from PPP) | Fatty acid synthase, HMG-CoA reductase | Fatty acids, Cholesterol |

In many Gram-negative bacteria, L-ribulose 5-phosphate is a precursor for the synthesis of lipopolysaccharide (LPS), a major component of their outer membrane. researchgate.net Specifically, L-ribulose 5-phosphate is converted to D-arabinose 5-phosphate by the enzyme D-arabinose-5-phosphate isomerase. basys2.caresearchgate.net D-arabinose 5-phosphate is then used in the synthesis of 3-deoxy-D-manno-octulosonate (KDO), an essential component of the inner core of LPS. basys2.caresearchgate.net The synthesis of ADP-heptose, another component of the LPS core, also utilizes intermediates from the pentose phosphate pathway. asm.org

Involvement in Fatty Acid and Cholesterol Synthesis

Participation in Specialized Catabolic Routes

L-ribulose 5-phosphate is a central intermediate in the catabolism of the pentose sugar L-arabinose in many bacteria. nih.gov The araBAD operon in E. coli encodes the enzymes responsible for this pathway. nih.gov L-arabinose is first isomerized to L-ribulose, which is then phosphorylated to L-ribulose 5-phosphate by L-ribulokinase. nih.gov Subsequently, L-ribulose-5-phosphate 4-epimerase catalyzes the conversion of L-ribulose 5-phosphate to D-xylulose 5-phosphate. uniprot.org D-xylulose 5-phosphate can then enter the pentose phosphate pathway for further metabolism. nih.gov

Role in Bacterial Arabinose Utilization

In many bacteria, L-arabinose, a component of plant-based hemicellulose and pectin, serves as a valuable carbon and energy source. jmb.or.kr The metabolic pathway for L-arabinose utilization is well-studied and involves a series of enzymatic conversions that channel L-arabinose into central metabolism. jmb.or.krasm.org L-ribulose-5-phosphate is a critical intermediate in this process. asm.org

The bacterial pathway for L-arabinose metabolism typically involves three key enzymes encoded by the ara operon (araA, araB, and araD): jmb.or.krasm.orgnih.gov

L-arabinose isomerase (araA): This enzyme catalyzes the initial step, converting L-arabinose into L-ribulose. asm.orgsmpdb.ca

L-ribulokinase (araB): L-ribulose is then phosphorylated by L-ribulokinase, using ATP as the phosphate donor, to produce L-ribulose-5-phosphate. asm.orgnih.govsmpdb.ca

L-ribulose-5-phosphate 4-epimerase (araD): This is the final step in this specific pathway, where L-ribulose-5-phosphate is converted into D-xylulose-5-phosphate (D-Xu5P). smpdb.cawikipedia.org

D-xylulose-5-phosphate is an intermediate of the pentose phosphate pathway, allowing the products of L-arabinose catabolism to be further metabolized to generate energy and biosynthetic precursors. ebi.ac.ukwikipedia.orgresearchgate.net The enzyme L-ribulose-5-phosphate 4-epimerase (EC 5.1.3.4) is a crucial link between arabinose metabolism and the pentose phosphate pathway. wikipedia.orgacs.org It catalyzes the inversion of the stereochemistry at the C-4 position of L-ribulose-5-phosphate. acs.org This epimerization reaction does not proceed through a simple deprotonation-reprotonation mechanism, as the proton at the C-4 position is not acidic. acs.org Instead, the enzyme employs a metal-dependent, retro-aldol cleavage and subsequent aldol (B89426) condensation mechanism. ebi.ac.ukacs.org

Table 1: Key Enzymes in Bacterial L-Arabinose Utilization

| Enzyme | Gene | EC Number | Reaction Catalyzed |

| L-arabinose isomerase | araA | 5.3.1.4 | L-arabinose ⇌ L-ribulose |

| L-ribulokinase | araB | 2.7.1.16 | L-ribulose + ATP → L-ribulose-5-phosphate + ADP |

| L-ribulose-5-phosphate 4-epimerase | araD | 5.1.3.4 | L-ribulose-5-phosphate ⇌ D-xylulose-5-phosphate |

Involvement in Phosphonate (B1237965) Degradation Pathways (e.g., in Escherichia coli)

Phosphonates are organophosphorus compounds containing a stable carbon-phosphorus (C-P) bond, which makes them resistant to hydrolysis. researchgate.net Some bacteria, including strains of Escherichia coli, can utilize phosphonates as a phosphorus source, particularly under phosphate-limiting conditions. researchgate.netresearchgate.net This is accomplished through complex enzymatic pathways, one of which is the C-P lyase pathway. researchgate.net

The C-P lyase pathway in E. coli is encoded by the phn operon, which consists of multiple genes (phnC through phnP). researchgate.netresearchgate.net This pathway is responsible for the cleavage of the C-P bond in a variety of phosphonates. researchgate.net While L-ribulose-5-phosphate itself is not directly a substrate or product in the central C-P bond-cleaving reaction, a related compound, ribose-1,5-bisphosphate, is a key intermediate. mdpi.com

The terminal steps of the phosphonate degradation pathway in E. coli involve the conversion of intermediates into a central metabolic precursor, 5-phospho-D-ribosyl α-1-diphosphate (PRPP). mdpi.com The product of the C-P lyase reaction, α-D-ribose-1,2-cyclic-phosphate-5-phosphate (PRcP), is hydrolyzed by the phosphodiesterase PhnP to yield ribose-1,5-bisphosphate (RbP). mdpi.com

Subsequently, the enzyme ribose-1,5-bisphosphokinase, encoded by the phnN gene, phosphorylates ribose-1,5-bisphosphate to produce PRPP. asm.orgnih.gov PRPP is a crucial molecule in the cell, serving as a precursor for the biosynthesis of nucleotides (purines and pyrimidines) and the amino acids histidine and tryptophan. asm.org

The connection to ribulose-5-phosphate lies in an alternative pathway for PRPP synthesis that can bypass the conventional route involving PRPP synthase. In this alternative pathway, ribose-5-phosphate (which can be formed from D-ribulose-5-phosphate via phosphopentose isomerase) can be converted to ribose-1-phosphate (B8699412) by phosphopentomutase. wikipedia.orgasm.org This ribose-1-phosphate can then enter the pathway leading to ribose-1,5-bisphosphate and subsequently PRPP. asm.orgnih.gov Therefore, the metabolic pool of pentose phosphates, including ribulose-5-phosphate, is linked to the final stages of the phosphonate degradation pathway.

Table 2: Selected Compounds in Phosphonate Degradation and Related Pathways

| Compound Name | Abbreviation | Role |

| 5-O-phosphonato-L-ribulose | L-Ru5P | Intermediate in L-arabinose utilization |

| D-xylulose-5-phosphate | D-Xu5P | Product of L-Ru5P epimerization; Pentose phosphate pathway intermediate |

| Ribose-1,5-bisphosphate | RbP | Intermediate in the C-P lyase pathway |

| 5-phospho-D-ribosyl α-1-diphosphate | PRPP | Final product of the PhnN-catalyzed reaction; Precursor for nucleotide and amino acid biosynthesis |

| α-D-ribose-1,2-cyclic-phosphate-5-phosphate | PRcP | Product of the C-P lyase reaction |

Enzymatic Transformations Directly Involving L Ribulose 5 Phosphate

L-Ribulose-5-Phosphate 4-Epimerase (L-Ru5P 4-Epimerase) Activity

L-Ribulose-5-phosphate 4-epimerase (EC 5.1.3.4), also known as AraD, is an enzyme that catalyzes the reversible interconversion of L-ribulose 5-phosphate (L-Ru5P) and D-xylulose 5-phosphate (D-Xu5P). wikipedia.orgebi.ac.uk This enzyme is a crucial component of the L-arabinose degradation pathway in bacteria, converting L-arabinose into an intermediate of the pentose (B10789219) phosphate (B84403) pathway. ebi.ac.ukuniprot.org

The catalytic mechanism of L-Ru5P 4-epimerase involves a retro-aldol cleavage followed by an aldol (B89426) condensation, resulting in the inversion of stereochemistry at the C4 position. wikipedia.org The proposed mechanism begins with the deprotonation of the hydroxyl group on C4 of L-ribulose 5-phosphate. wikipedia.orgebi.ac.uk This is followed by the cleavage of the C3-C4 bond, which generates two intermediates: a metal-stabilized enediolate of dihydroxyacetone and glycolaldehyde (B1209225) phosphate. wikipedia.orgebi.ac.uk The glycolaldehyde phosphate fragment then rotates 180 degrees within the active site. Finally, a new C3-C4 bond is formed through an aldol addition, leading to the formation of D-xylulose 5-phosphate with inverted stereochemistry at C4. wikipedia.orgebi.ac.uk This retro-aldol/aldol mechanism is supported by 13C and deuterium (B1214612) kinetic isotope effect studies. wikipedia.orgacs.org An alternative dehydration mechanism has been considered but is less favored. wikipedia.org

L-Ribulose-5-phosphate 4-epimerase from E. coli is a homotetrameric enzyme with a molecular mass of approximately 102 kDa, with each subunit being around 25.5 kDa. wikipedia.org The structure of each subunit consists of a single domain characterized by a central β-sheet flanked by α-helices, a fold that shows a close resemblance to that of L-fuculose-1-phosphate aldolase (B8822740). wikipedia.orgubc.ca The active site is located at the interface between two adjacent subunits and contains a catalytic zinc ion. wikipedia.orgubc.ca

Key residues in the active site have been identified. In the E. coli enzyme, the zinc ion is coordinated by His95, His97, and His171, as well as Asp76. wikipedia.org Tyr229 and Asp120, provided by an adjacent subunit, are thought to act as the key acid/base catalysts. ebi.ac.uknih.gov Specifically, Tyr229' is proposed to deprotonate L-Ru5P, while Asp120' is believed to deprotonate the epimer, D-Xu5P. nih.gov The phosphate-binding pocket is thought to be formed by residues including Ser44, Gly45, Ser74, and Ser75. acs.org

The enzyme exhibits specificity for L-ribulose 5-phosphate. The kinetic parameters for L-Ru5P 4-epimerase from Escherichia coli have been determined in several studies. The turnover number (kcat) for L-ribulose 5-phosphate has been reported with values ranging from 10.6 s⁻¹ to 20.4 s⁻¹. uniprot.org The Michaelis constant (KM) for L-ribulose 5-phosphate has also been investigated, with mutations in the phosphate-binding pocket (N28A and K42M) leading to significantly higher KM values, indicating the importance of these residues for substrate binding. nih.gov The optimal pH for the enzyme's activity is approximately 7.0. uniprot.org

Table 1: Reported kcat values for E. coli L-Ribulose-5-Phosphate 4-Epimerase with L-Ribulose 5-Phosphate as Substrate

| kcat (s⁻¹) | pH | Reference |

| 20.4 | Not specified | uniprot.org |

| 19.4 | Not specified | uniprot.org |

| 17.3 | Not specified | uniprot.org |

| 10.6 | 7.0 | uniprot.org |

Kinetic Parameters and Substrate Specificity for L-Ribulose 5-Phosphate

Phosphoribulokinase (L-Ribulose 5-Phosphate Kinase)

Phosphoribulokinase (PRK) (EC 2.7.1.19) is a key enzyme in the Calvin-Benson-Bassham cycle, responsible for the regeneration of the CO2 acceptor molecule. wikipedia.orgnih.gov

While the primary substrate of phosphoribulokinase in the Calvin cycle is D-ribulose 5-phosphate, the enzyme can also act on L-ribulose 5-phosphate. The reaction catalyzed by PRK is the ATP-dependent phosphorylation of the C1 hydroxyl group of ribulose 5-phosphate to produce ribulose-1,5-bisphosphate (RuBP). wikipedia.orgoup.com This reaction requires the presence of a divalent metal cation, such as Mg2+. wikipedia.org The mechanism involves the deprotonation of the O1 hydroxyl of the substrate by a catalytic residue, activating it for a nucleophilic attack on the γ-phosphoryl group of ATP. wikipedia.org PRK demonstrates high specificity for its ribulose 5-phosphate substrate and does not typically act on other sugar phosphates like D-xylulose 5-phosphate, fructose (B13574) 6-phosphate, or sedoheptulose (B1238255) 7-phosphate. wikipedia.org

Regulatory Implications in Carbon Fixation and Plant Metabolism

The D-isomer of ribulose 5-phosphate is a critical intermediate in the Calvin-Benson-Bassham (CBB) cycle and the pentose phosphate pathway (PPP). wikipedia.orgebi.ac.uk In photosynthetic organisms, the regeneration of ribulose-1,5-bisphosphate (RuBP), the primary acceptor of carbon dioxide, is essential to sustain carbon fixation by the enzyme RuBisCO. oup.comwikipedia.orgkhanacademy.org D-Ribulose 5-phosphate serves as the direct precursor to RuBP, being phosphorylated by phosphoribulokinase. wikipedia.orgebi.ac.ukoup.com Consequently, the availability and rate of production of D-ribulose 5-phosphate are inherently regulatory for the entire Calvin cycle.

The enzymes that produce D-ribulose 5-phosphate—ribose-5-phosphate (B1218738) isomerase (RPIA) and ribulose-5-phosphate 3-epimerase (RPE)—play a crucial role in this process. frontiersin.org In plants, these enzymes are involved in both the CBB cycle for photosynthesis and the oxidative PPP for producing NADPH and metabolic precursors. frontiersin.org While the L-isomer, L-ribulose 5-phosphate, is not directly involved in the canonical CBB cycle, its metabolism can intersect with central pathways. For instance, enzymes like L-xylulose-5-phosphate 3-epimerase can convert L-sugars into intermediates of the PPP, such as D-xylulose-5-phosphate, thereby linking alternative carbohydrate utilization pathways to core metabolism. asm.org The efficient regeneration of RuBP via D-ribulose 5-phosphate is paramount, and any reduction in the activity of enzymes like RPE can lead to a decreased photosynthetic capacity. frontiersin.org

Ribose 5-Phosphate Isomerase Activity (e.g., RPIA)

Ribose-5-phosphate isomerase (Rpi; EC 5.3.1.6) is a highly conserved enzyme essential for carbohydrate metabolism in nearly all organisms. wikipedia.orgtandfonline.com It is a key component of the PPP and the Calvin cycle. wikipedia.org The enzyme exists in two distinct, non-homologous forms, RPIA and RPIB, which differ in structure but perform the same catalytic function. medtigo.comnih.govnih.gov RPIA is the more common form found across all domains of life, including humans, while RPIB is prevalent in bacteria and some lower eukaryotes. tandfonline.com

Reversible Isomerization between L-Ribulose 5-Phosphate and Ribose 5-Phosphate

Ribose-5-phosphate isomerase catalyzes the reversible aldose-ketose isomerization between D-ribose 5-phosphate (R5P), an aldopentose, and D-ribulose 5-phosphate (Ru5P), a ketopentose. wikipedia.orgmedtigo.comreactome.org This reaction is fundamental in the non-oxidative branch of the PPP, where it directs intermediates toward either nucleotide synthesis (as R5P) or further interconversions into glycolytic intermediates. wikipedia.orgwikipedia.org The reaction is believed to proceed through a high-energy cis-enediolate intermediate. researchgate.netconicet.gov.ar The catalytic mechanism involves an initial ring-opening of the furanose form of R5P, followed by the isomerization step facilitated by acid-base catalysis from active site residues. conicet.gov.arnih.gov While the vast majority of characterized RPIA enzymes act on the D-isomers of these sugars, their potential activity on L-isomers is less documented. The primary role of RPIA remains the interconversion of D-Ru5P and D-R5P, which is crucial for metabolic flexibility. medtigo.comnih.gov

Quantitative Impact on Metabolic Flux Distribution within the PPP

RPIA plays a pivotal role in directing metabolic flux within the pentose phosphate pathway. creative-proteomics.comnih.gov The direction of the reaction it catalyzes determines whether carbon skeletons are channeled towards the synthesis of nucleotides and cofactors (via R5P) or are recycled back into glycolysis (via conversion of Ru5P to xylulose 5-phosphate). wikipedia.orgnih.gov Metabolic flux analysis (MFA) has provided quantitative insights into the impact of RPIA activity.

Modulating RPIA expression has a direct and measurable effect on metabolic distribution:

Reduced RPIA Activity : Knockdown of the RPIA gene in organisms like Caenorhabditis elegans constrains the flow from the oxidative to the non-oxidative phase of the PPP. nih.gov This forces the pathway to be sustained in the oxidative phase, leading to increased production of NADPH. nih.govresearchgate.net Studies have shown that a reduction in rpia-1 expression in worms can result in a 1.5-fold increase in NADPH levels, which enhances protection against oxidative stress. nih.govresearchgate.net

Increased RPIA Activity : Conversely, overexpressing the rpiA gene in engineered E. coli has been shown to significantly increase the metabolic flux from D-ribulose 5-phosphate towards D-ribose 5-phosphate. nih.gov This strategy is employed to enhance the production of pDNA, which requires a large pool of R5P as a precursor for nucleotide biosynthesis. nih.gov

The following table summarizes findings on the quantitative impact of RPIA modulation on PPP flux.

| Organism/System | RPIA Modulation | Observed Quantitative Impact on Metabolic Flux | Reference |

| Caenorhabditis elegans | Knockdown of rpia-1 | 1.5-fold increase in NADPH levels. | nih.gov, researchgate.net |

| Engineered E. coli | Overexpression of rpiA | Flux from Ru5P to R5P increased from 0.20 to 0.70 mmol g⁻¹ h⁻¹. | nih.gov |

| Human Hepatoma Cells | Upregulation of RPIA | Promotes hepatocarcinogenesis by activating extracellular signal-regulated kinase (ERK). | biorxiv.org |

| Human Colorectal Cancer Cells | Knockdown of RPIA | Reduces cell proliferation and flux through the PPP. | cyagen.com |

Ribulose-5-Phosphate 3-Epimerase (EC 5.1.3.1) (Consideration of D-isomer context)

Ribulose-5-phosphate 3-epimerase (RPE), also known as pentose-5-phosphate 3-epimerase, is an amphibolic enzyme that functions in both the Calvin cycle and the non-oxidative PPP. nih.govebi.ac.uk It catalyzes the reversible epimerization at the C3 position of a pentulose phosphate. oup.combiorxiv.org

General Catalysis of Ribulose 5-Phosphate to Xylulose 5-Phosphate

The primary reaction catalyzed by RPE is the interconversion of D-ribulose 5-phosphate (Ru5P) and D-xylulose 5-phosphate (Xu5P). wikipedia.orgnih.gov This reaction is essential for regenerating the CO2 acceptor RuBP in the Calvin cycle and for providing Xu5P as a substrate for transketolase in the PPP. oup.comnih.govwikipedia.org The catalytic mechanism is a metal-dependent acid-base reaction that proceeds via a cis-enediolate intermediate. nih.govresearchgate.netvaia.com Key active site residues, typically two aspartates, act as the proton donor and acceptor, while a divalent metal cation (such as Fe²⁺ or Zn²⁺) stabilizes the negatively charged intermediate. nih.govnih.govrcsb.org This precise mechanism ensures epimerization at C3 without causing isomerization. nih.govebi.ac.uk

Structural Insights: Homomeric Organization and TIM Barrel Fold

X-ray crystallography studies have revealed a highly conserved three-dimensional structure for RPEs from diverse biological sources. oup.combiorxiv.org The enzyme typically assembles into a homomeric complex, most commonly a homohexamer with D3 symmetry. oup.comnih.goviucr.org Each individual subunit folds into a classic (β/α)₈ barrel, also known as a triosephosphate isomerase (TIM) barrel. biorxiv.orgwikipedia.orgnih.govnih.gov This fold consists of eight parallel β-strands forming a central barrel, which is surrounded by eight α-helices. oup.combiorxiv.org The active site is situated in a shallow cleft at the C-terminal end of the β-barrel. biorxiv.orgnih.gov This site houses the conserved metal-binding and catalytic residues that are essential for the epimerization reaction. oup.comasm.orgbiorxiv.orgrcsb.org

The table below provides a summary of the structural characteristics of RPE from various organisms.

| Organism | Quaternary Structure | Subunit Fold | Metal Ion in Active Site | PDB Code | Reference |

| Chlamydomonas reinhardtii | Homo-hexamer | (β/α)₈ TIM Barrel | Zinc (Zn²⁺) | 7Z0Y | oup.com, biorxiv.org |

| Potato (Solanum tuberosum) | Homo-hexamer | (β/α)₈ TIM Barrel | - | 1RPX | nih.gov, asm.org |

| Human (Homo sapiens) | - | (β/α)₈ TIM Barrel | Iron (Fe²⁺) | 3Q1S | nih.gov |

| Plasmodium falciparum | - | TIM Barrel | Zinc (Zn²⁺) | 1TQX | nih.gov, |

| Synechocystis sp. | Hexamer | (β/α)₈ Barrel | - | 1TQJ | iucr.org |

| Streptococcus pyogenes | - | (β/α)₈ Barrel | Zinc (Zn²⁺) | 2FLI | rcsb.org |

Metal Cofactor Requirements and Role in Catalysis (e.g., Fe2+)

L-ribulose-5-phosphate 3-epimerase (RPE) is a metalloenzyme that catalyzes the reversible epimerization of L-ribulose 5-phosphate to L-xylulose 5-phosphate. wikipedia.org The identity and role of the metal cofactor are crucial for its catalytic activity. While various divalent metal cations can be associated with RPEs from different organisms, ferrous iron (Fe2+) is often essential for catalysis. cnr.itnih.gov

In Escherichia coli, RPE employs a ferrous iron atom as a solvent-exposed cofactor. nih.gov The Fe2+ ion plays a critical role in stabilizing the intermediate state of the reaction. The catalytic mechanism involves the abstraction of a proton from the C-3 carbon of the substrate. This is only possible because the divalent metal ion stabilizes the resulting oxyanion resonance structure. researchgate.net Following this, reprotonation occurs with an inversion of configuration, yielding the epimerized product. researchgate.net The metal coordinates with the substrate and stabilizes the 2,3-enediolate intermediate, facilitating the epimerization. nih.govnih.gov

While Fe2+ is considered the physiological metal for E. coli RPE, studies have shown that other divalent metals like zinc (Zn2+), cobalt (Co2+), and manganese (Mn2+) can also bind to the active site and support activity, sometimes with varying efficiencies. nih.govuniprot.org For instance, the RPE from the microalga Chlamydomonas reinhardtii was found to contain a zinc ion in its active site. cnr.it In contrast, some structural analyses of plant chloroplast RPEs have shown an absence of a metal ion, suggesting that the requirement can be species-specific. cnr.it Human RPE also utilizes Fe2+ for its catalytic function. nih.gov The metal ion is typically coordinated by highly conserved aspartic acid residues within the enzyme's active site. nih.govwikipedia.org

| Enzyme Source | Identified Metal Cofactor(s) | Role of Metal |

| Escherichia coli | Fe2+ (primary), Mn2+, Co2+ | Stabilizes oxyanion intermediate during epimerization. nih.govresearchgate.net |

| Chlamydomonas reinhardtii | Zn2+ | Occupies the active site, presumed catalytic role. cnr.it |

| Human | Fe2+ | Essential for catalysis. nih.gov |

| Spinach (recombinant) | None required | Activity not affected by EDTA or divalent cations. nih.gov |

| Arabidopsis thaliana | Co2+, Fe2+, Mn2+, Zn2+ | Binds one divalent cation per subunit. uniprot.org |

Targeted Mutagenesis Studies and Effects on Catalytic Efficiency

Targeted mutagenesis studies have been instrumental in elucidating the roles of specific amino acid residues in the catalytic mechanism of L-ribulose-5-phosphate epimerases. These studies often focus on residues within the active site, particularly those involved in catalysis and substrate binding.

For L-ribulose-5-phosphate 4-epimerase from E. coli, several key residues have been mutated. For example, mutation of a specific histidine residue to asparagine resulted in a significant decrease in catalytic efficiency, although it retained some epimerase activity. The affinity for the substrate, L-ribulose 5-phosphate, was relatively unaffected, indicating the residue's primary role is in catalysis rather than binding. Another mutation at a glutamic acid residue led to a complete loss of epimerase activity, suggesting it is a critical catalytic residue whose alteration causes a conformational change incompatible with function.

In D-ribulose-5-phosphate 3-epimerase, which catalyzes a similar reaction, site-directed mutagenesis has identified two key aspartic acid residues that act as the proton donor and acceptor in the epimerization reaction. nih.govwikipedia.org Mutation of these residues typically abolishes or severely impairs enzyme activity.

In a study on Bacillus subtilis, introducing a single nucleotide deletion or a nonsense mutation in the gene for D-ribulose-5-phosphate 3-epimerase (Rpe) was shown to dramatically increase the production of riboflavin (B1680620). frontiersin.org The strain with the nonsense mutation lost all Rpe activity, which redirected the metabolic flux of the precursor, ribulose 5-phosphate, towards riboflavin biosynthesis. frontiersin.org The strain with the single nucleotide deletion retained about 62% of its Rpe activity but still showed a more than five-fold increase in riboflavin production, highlighting how even partial reduction in catalytic efficiency can significantly alter metabolic pathways. frontiersin.org

| Enzyme | Organism | Mutation | Effect on Catalytic Efficiency | Reference |

| L-ribulose-5-phosphate 4-epimerase | Escherichia coli | H -> N at position 142 | Strong decrease in kcat, but retains considerable activity. | |

| L-ribulose-5-phosphate 4-epimerase | Escherichia coli | E at position 120 | Loss of epimerase activity. | |

| D-ribulose-5-phosphate 3-epimerase | Bacillus subtilis | Single nucleotide deletion in rpe gene | Retained 62% activity, led to >5-fold increase in riboflavin production. | frontiersin.org |

| D-ribulose-5-phosphate 3-epimerase | Bacillus subtilis | Nonsense mutation in rpe gene | Complete loss of activity, led to >5-fold increase in riboflavin production. | frontiersin.org |

Other Interacting Enzymes and Related Enzyme Complexes

Beyond direct epimerization, L-ribulose 5-phosphate is metabolically linked to other enzymatic pathways and complexes, particularly those involved in phosphonate (B1237965) degradation and alternative nucleotide synthesis routes.

Ribose 1,5-Bisphosphokinase (Escherichia coli PhnN) and its Role in Non-Canonical PRPP Synthesis

Ribose 1,5-bisphosphokinase, encoded by the phnN gene in E. coli, is a key enzyme in both phosphonate degradation and an alternative pathway for the synthesis of 5-phospho-α-D-ribosyl-1-diphosphate (PRPP). nih.govnih.gov PRPP is a central metabolite required for the biosynthesis of nucleotides and certain amino acids. The canonical pathway for PRPP synthesis is catalyzed by PRPP synthase from ribose 5-phosphate and ATP.

The PhnN-dependent pathway provides an alternative route to PRPP, which becomes important under specific conditions, such as in strains lacking a functional PRPP synthase. nih.govnih.gov This non-canonical pathway involves the following sequence:

Ribose 5-phosphate is converted to ribose 1-phosphate.

Ribose 1-phosphate is phosphorylated to form ribose 1,5-bisphosphate.

PhnN then catalyzes the ATP-dependent phosphorylation of ribose 1,5-bisphosphate to yield PRPP. nih.govnih.govwikipedia.org

PhnN exhibits high substrate specificity. It uses ATP as the phosphoryl donor and specifically acts on ribose 1,5-bisphosphate as the phosphoryl acceptor. nih.govnih.gov It does not show activity with ribose, ribose 1-phosphate, or ribose 5-phosphate. nih.govnih.gov The discovery of this activity was the first instance of a specific chemical reaction being assigned to a protein required for the cleavage of a carbon-phosphorus (C-P) bond. nih.gov Although PhnN is part of the phn operon associated with phosphonate metabolism, the amount of PRPP it synthesizes is generally insufficient to fully compensate for the loss of the primary PRPP synthase. researchgate.net

Carbon-Phosphorus Lyase Complex and Putative Substrate Specificity

The Carbon-Phosphorus (C-P) lyase complex is a large, multi-subunit enzyme system responsible for cleaving the highly stable C-P bond in organophosphonates, allowing bacteria like E. coli to use these compounds as a phosphorus source. nih.govmdpi.com This pathway is encoded by the phn operon, which consists of 14 genes (phnC to phnP). beilstein-institut.denih.gov The core complex essential for C-P bond cleavage is composed of the protein products of the phnG, phnH, phnI, phnJ, phnK, phnL, and phnM genes. beilstein-institut.deresearchgate.net

The C-P lyase pathway is characterized by its remarkably broad substrate specificity, enabling the degradation of a wide variety of structurally diverse alkyl, aminoalkyl, and arylphosphonates. mdpi.comnih.gov The exact chemical nature of the substrate that undergoes C-P bond cleavage by the complex has been a subject of extensive research. Current models suggest a multi-step process where the phosphonate is first activated. beilstein-institut.denih.gov

The proposed pathway involves the conversion of the initial phosphonate substrate into a phosphoribosyl-phosphonate derivative. For methylphosphonate, the pathway is thought to proceed as follows:

The PhnI, PhnG, PhnH, and PhnL proteins catalyze the formation of α-D-ribose-1-methylphosphonate-5-triphosphate (RPnTP) from ATP and methylphosphonate. beilstein-institut.de

The PhnM protein then hydrolyzes RPnTP to produce pyrophosphate and 5-phosphoribosyl-1-methylphosphonate (PRPn). beilstein-institut.denih.gov

PRPn is believed to be the ultimate substrate for the C-P lyase reaction. The PhnJ protein, a radical SAM enzyme containing an iron-sulfur cluster, catalyzes the cleavage of the C-P bond in PRPn. beilstein-institut.degenome.jp This reaction yields methane (B114726) and α-D-ribose-1,2-cyclic phosphate-5-phosphate (PRcP). beilstein-institut.de

While L-ribulose 5-phosphate itself is not a direct substrate, the pathway generates ribose-based intermediates that are structurally related. The entire process ultimately channels the phosphorus from the phosphonate into the cell's phosphate pool, often via the formation of PRPP, linking it back to the activity of enzymes like PhnN. nih.govmdpi.com

Regulatory Mechanisms and Control of L Ribulose 5 Phosphate Metabolism

Transcriptional and Post-Transcriptional Regulation of Genes Encoding Related Enzymes

The expression of genes encoding enzymes involved in L-ribulose-5-phosphate metabolism is tightly controlled at both the transcriptional and post-transcriptional levels to adapt to varying cellular needs and environmental conditions.

In many bacteria, including Bacillus subtilis and Clostridium acetobutylicum, the genes for L-arabinose utilization, which leads to the formation of L-ribulose-5-phosphate, are controlled by transcriptional regulators. nih.gov For instance, in B. subtilis, the transcription factor AraR governs the arabinose utilization pathway. nih.gov Similarly, in C. acetobutylicum, AraR controls the expression of arabinose transporters and metabolic enzymes. nih.gov The transcription of the purine (B94841) operon, which is linked to L-ribulose-5-phosphate metabolism through the synthesis of GTP, is regulated by the transcriptional regulator PurR. frontiersin.org

Post-transcriptional regulation also plays a significant role. In B. subtilis, the 5'-untranslated region of the mRNA of the rib operon, which is involved in riboflavin (B1680620) biosynthesis from the L-ribulose-5-phosphate precursor GTP, contains a riboswitch. This riboswitch can bind to flavin mononucleotide (FMN), leading to a conformational change that causes premature transcription termination. frontiersin.org A similar mechanism is observed in the purine operon, where a riboswitch binds to purine compounds. frontiersin.org Furthermore, small regulatory RNAs (sRNAs) can modulate the expression of genes involved in sugar metabolism, thereby influencing the pool of L-ribulose-5-phosphate precursors. nih.gov

Allosteric Modulation and Feedback Inhibition/Activation Mechanisms

Enzyme activity in the pathways connected to L-ribulose-5-phosphate is finely tuned by allosteric modulation and feedback mechanisms, allowing for rapid responses to changes in metabolite concentrations.

A key example is the feedback inhibition of enzymes in the purine de novo synthesis pathway. Phosphoribosyl-pyrophosphate synthetase (Prs) is inhibited by both ADP and GDP, while glutamine phosphoribosylpyrophosphate amidotransferase (PurF) is inhibited by a range of purine nucleotides including ATP, ADP, AMP, GTP, GDP, and GMP. frontiersin.org This ensures that the production of purines, and consequently the consumption of the precursor ribose-5-phosphate (B1218738) (an isomer of L-ribulose-5-phosphate), is tightly controlled.

In the pentose (B10789219) phosphate (B84403) pathway itself, glucose-6-phosphate dehydrogenase (G6PD), a key enzyme in the oxidative branch that produces the precursor to L-ribulose-5-phosphate, is subject to feedback inhibition by NADPH. mdpi.com This regulation helps to maintain the balance between NADPH production and its consumption in biosynthetic processes. mdpi.com Conversely, under conditions of oxidative stress, the increased consumption of NADPH relieves this inhibition, leading to an activation of the PPP. mdpi.combiorxiv.org In cyanobacteria, the activity of G6PDH is allosterically activated by the OpcA protein in its oxidized state. pnas.org

Genetic Engineering and Metabolic Flux Redirection Strategies

The understanding of the regulatory networks governing L-ribulose-5-phosphate metabolism has enabled the development of sophisticated genetic engineering strategies to redirect metabolic flux for various biotechnological applications, most notably the overproduction of valuable compounds like riboflavin.

Rational Design for Enhanced Bioproduction (e.g., Increased Riboflavin Yield)

Riboflavin (vitamin B2) biosynthesis utilizes two key precursors derived from the pentose phosphate pathway: guanosine (B1672433) 5'-triphosphate (GTP) and D-ribulose 5-phosphate. nih.govfrontiersin.org Therefore, strategies to increase the intracellular availability of these precursors are central to enhancing riboflavin production.

One successful approach involves the manipulation of the enzyme L-ribulose-5-phosphate 3-epimerase (Rpe), which catalyzes the conversion of L-ribulose-5-phosphate to D-xylulose-5-phosphate. frontiersin.orgnih.gov Inactivation or mutation of the rpe gene in Bacillus subtilis has been shown to reduce the consumption of L-ribulose-5-phosphate, thereby increasing the carbon flux towards riboflavin biosynthesis and resulting in a more than five-fold increase in production. frontiersin.orgnih.govmdpi.com

Further enhancements have been achieved by overexpressing key genes in related pathways. For example, the overexpression of genes from the oxidative pentose phosphate pathway (zwf, gntZ), the purine synthesis pathway (prs, purF), and the riboflavin biosynthesis pathway itself (ribA) have all led to increased riboflavin yields. frontiersin.orgnih.govresearchgate.net Combining these strategies, such as overexpressing the rib operon and a mutant gnd gene in an rpe mutant strain of B. subtilis, has resulted in a significant, 3.05-fold increase in riboflavin production. frontiersin.org

Analysis of Metabolic Phenotypes Resulting from Gene Deletion or Overexpression

The deletion or overexpression of genes related to L-ribulose-5-phosphate metabolism can lead to significant changes in the metabolic phenotype of an organism.

For instance, the deletion of the rpe gene in B. subtilis not only increases riboflavin production but can also lead to a growth defect, highlighting the importance of this enzyme in central carbon metabolism. frontiersin.orgnih.gov Strains with a nonsense mutation in rpe (BSRN), which completely lose Rpe activity, exhibit this growth defect, whereas strains with a single nucleotide deletion (BSR) that retain partial Rpe activity (62%) show improved riboflavin production without a significant growth impairment. frontiersin.org Furthermore, these rpe mutant strains show increased titers of inosine (B1671953) and guanine (B1146940). frontiersin.orgnih.gov

In Escherichia coli, the deletion of pfkA, which encodes a key glycolytic enzyme, has been shown to increase the flux through the pentose phosphate pathway, thereby increasing the availability of NADPH for the production of L-valine. pnas.org Similarly, inactivating the transcriptional regulator Cra can upregulate the expression of genes in the pentose phosphate pathway, leading to an increased yield of L-tryptophan. mdpi.com Conversely, the deletion of genes encoding ribose-5-phosphate isomerases (rpiAB) in E. coli increases the bacteria's sensitivity to antibiotics. mdpi.com

Table 1: Effects of Gene Deletion or Overexpression on Metabolic Phenotypes

| Organism | Gene(s) Modified | Modification | Observed Phenotype | Reference(s) |

|---|---|---|---|---|

| Bacillus subtilis | rpe | Deletion/Mutation | >5-fold increase in riboflavin production, potential growth defect, increased inosine and guanine titers. frontiersin.orgnih.gov | |

| Bacillus subtilis | zwf, gntZ, prs, purF | Overexpression in rpe mutant | Enhanced riboflavin production. frontiersin.orgnih.govresearchgate.net | |

| Bacillus subtilis | rib operon, mutant gnd | Overexpression in rpe mutant | 3.05-fold increase in riboflavin production. frontiersin.org | |

| Escherichia coli | pfkA | Deletion | Increased flux through pentose phosphate pathway, increased L-valine production. pnas.org | |

| Escherichia coli | Cra | Inactivation | Upregulation of pentose phosphate pathway genes, increased L-tryptophan yield. mdpi.com | |

| Escherichia coli | rpiAB | Deletion | Increased sensitivity to antibiotics. mdpi.com |

Post-Translational Modifications Affecting Enzyme Activity

Post-translational modifications (PTMs) provide another layer of rapid and reversible regulation of enzyme activity in L-ribulose-5-phosphate metabolism. These modifications can alter an enzyme's catalytic efficiency, stability, or interaction with other molecules.

In chloroplasts, several enzymes of the Calvin-Benson-Bassham cycle, which is interconnected with the pentose phosphate pathway, are subject to PTMs. oup.comnih.gov For example, the chloroplast L-ribulose-5-phosphate 3-epimerase isoform 1 (RPE1) in Chlamydomonas reinhardtii has been identified as a putative target for redox modifications like S-glutathionylation and S-nitrosylation. oup.com Although direct effects of these specific modifications on CrRPE1 activity have not been conclusively demonstrated, the mapping of phosphorylation sites near the catalytic cleft suggests a potential regulatory mechanism through phosphorylation. oup.com

Furthermore, in mammalian cells and Xenopus laevis, phosphorylation and acetylation have been shown to increase the activity of glucose-6-phosphate dehydrogenase (G6PDH) during stress responses. nih.gov This highlights the importance of PTMs in dynamically regulating the flux through the pentose phosphate pathway in response to cellular needs. While research into the PTMs of many enzymes directly involved with L-ribulose-5-phosphate is ongoing, it is clear that this regulatory mechanism is crucial for the fine-tuning of this central metabolic pathway. medtigo.com

Occurrence and Physiological Significance of L Ribulose 5 Phosphate Across Biological Systems

Prokaryotic Metabolism

In the realm of prokaryotes, L-ribulose 5-phosphate is a central player in the metabolism of certain five-carbon sugars, highlighting the metabolic versatility of these microorganisms.

Escherichia coli as a Prominent Model Organism

Escherichia coli has been an invaluable model for elucidating the metabolic pathways involving L-ribulose 5-phosphate. In E. coli, L-Ru5P is a key intermediate in the catabolism of L-arabinose, a pentose (B10789219) sugar. uniprot.orgwikipedia.org The L-arabinose operon, a well-studied genetic system, governs the uptake and conversion of L-arabinose to D-xylulose 5-phosphate, which then enters the pentose phosphate (B84403) pathway. wikipedia.org This conversion involves a series of enzymatic steps, with L-ribulokinase (encoded by the araB gene) phosphorylating L-ribulose to form L-ribulose 5-phosphate. nih.gov Subsequently, L-ribulose-5-phosphate 4-epimerase (encoded by the araD gene) catalyzes the epimerization of L-Ru5P to D-xylulose 5-phosphate. uniprot.orgwikipedia.org

The significance of this pathway is underscored by the phenotype of mutants deficient in L-ribulose 5-phosphate 4-epimerase. These mutants accumulate L-ribulose 5-phosphate to high levels when exposed to L-arabinose, leading to growth inhibition. nih.gov This observation was pivotal in confirming the role of L-Ru5P as an essential intermediate and in the genetic mapping of the araD gene. nih.gov Furthermore, E. coli also possesses an L-ribulose-5-phosphate 3-epimerase (UlaE), which is involved in the anaerobic utilization of L-ascorbate and catalyzes the isomerization of L-xylulose-5-phosphate to L-ribulose-5-phosphate. uniprot.org

Interactive Table: Key Enzymes in E. coli L-arabinose Metabolism

| Gene | Enzyme | Function |

|---|---|---|

| araB | L-ribulokinase | Phosphorylates L-ribulose to L-ribulose 5-phosphate nih.gov |

| araD | L-ribulose-5-phosphate 4-epimerase | Converts L-ribulose 5-phosphate to D-xylulose 5-phosphate uniprot.orgwikipedia.org |

| ulaE | L-ribulose-5-phosphate 3-epimerase | Isomerizes L-xylulose-5-phosphate to L-ribulose-5-phosphate uniprot.org |

Role in Microbial Adaptation to Diverse Carbon Sources

The metabolic pathways involving L-ribulose 5-phosphate are crucial for the ability of many bacteria to utilize a variety of carbon sources found in their environments. The degradation of L-arabinose, a component of plant hemicellulose, via the L-Ru5P intermediate allows bacteria to thrive in diverse ecological niches. nih.gov The conversion of L-Ru5P to D-xylulose 5-phosphate links the metabolism of this specific pentose to the central pentose phosphate pathway, a hub for the synthesis of nucleotides, aromatic amino acids, and the generation of reducing power in the form of NADPH. wikipedia.orgwikipedia.org

Research in various bacteria has highlighted the importance of this adaptive mechanism. For instance, in Haemophilus ducreyi, genes involved in alternative carbon pathways, including the utilization of L-ascorbate which can lead to the formation of L-xylulose 5-phosphate and subsequently L-ribulose 5-phosphate, are upregulated during infection, suggesting a role in adapting to the nutrient-scarce environment of the host. asm.org This metabolic flexibility is a key survival strategy for many pathogenic and commensal bacteria.

Industrial Biotechnology Applications (e.g., Bacillus subtilis for Fermentation)

The metabolic pathways involving L-ribulose 5-phosphate have been a target for metabolic engineering in industrial biotechnology, particularly in the production of valuable compounds using microorganisms like Bacillus subtilis. This bacterium is a workhorse for industrial fermentation due to its high secretion capacity and well-characterized genetics. nih.govgoogle.com

A notable application is in the production of riboflavin (B1680620) (vitamin B2). nih.govfrontiersin.org L-ribulose 5-phosphate is a direct precursor for riboflavin biosynthesis. nih.govnih.gov Consequently, strategies to increase the intracellular pool of L-Ru5P have been employed to enhance riboflavin yields. One approach involves the inactivation or mutation of the gene encoding ribulose 5-phosphate 3-epimerase (rpe), the enzyme that converts L-Ru5P to xylulose 5-phosphate in the non-oxidative pentose phosphate pathway. frontiersin.orgresearchgate.net By reducing the conversion of L-Ru5P to other metabolites, the carbon flux can be redirected towards riboflavin synthesis, leading to a significant increase in production. frontiersin.orgnih.gov Studies have shown that introducing mutations in the rpe gene in B. subtilis can lead to a more than fivefold increase in riboflavin production. frontiersin.org

**Interactive Table: Impact of rpe Gene Mutation on Riboflavin Production in *B. subtilis***

| Strain | rpe Gene Status | Riboflavin Production Increase |

|---|---|---|

| BSR | Single nucleotide deletion | > 5-fold frontiersin.org |

| BSRN | Nonsense mutation | > 5-fold frontiersin.org |

Eukaryotic Metabolism

In eukaryotes, the enantiomer D-ribulose 5-phosphate is more central to core metabolic pathways. However, the broader context of pentose phosphate metabolism, in which L-ribulose 5-phosphate's structural isomers and related enzymes play a role, is of immense physiological significance.

Plant Systems: Centrality in Photosynthesis and Carbon Assimilation

In plant systems, the Calvin-Benson cycle is the primary pathway for carbon fixation, and it heavily relies on the metabolism of pentose phosphates. frontiersin.orgwiley.com While the direct role of L-ribulose 5-phosphate is not prominent, its isomer, D-ribulose 5-phosphate, is a crucial intermediate. wikipedia.orgwiley.com D-ribulose 5-phosphate is phosphorylated to form ribulose-1,5-bisphosphate (RuBP), the substrate for the enzyme RuBisCO, which captures atmospheric carbon dioxide. nih.govresearchgate.netrothamsted.ac.uk

Mammalian Systems: Contribution to Antioxidant Defense and Anabolic Processes

In mammalian systems, the pentose phosphate pathway (PPP) is a vital metabolic route that branches from glycolysis. biomolther.orgfrontiersin.org The oxidative branch of the PPP generates NADPH and produces D-ribulose 5-phosphate. biomolther.orgnih.govmdpi.com NADPH is a critical reducing agent essential for antioxidant defense systems, protecting cells from damage by reactive oxygen species (ROS). frontiersin.orgnih.gov It is also required for various anabolic processes, including the synthesis of fatty acids and steroids. frontiersin.orgnih.gov

Overview in Fungal and Algal Metabolic Pathways

Fungal Systems:

In the realm of fungal metabolism, 5-O-phosphonato-L-ribulose, more commonly known as L-ribulose 5-phosphate (L-Ru5P), is a key intermediate in the catabolism of L-arabinose. nih.govnih.gov L-arabinose, a pentose sugar, is a significant component of plant-based materials like hemicellulose and pectin. nih.gov Fungi, acting as crucial decomposers, have developed specific pathways to utilize such plant polymers as a source of carbon. nih.govnih.gov

Unlike the more common bacterial pathway for L-arabinose metabolism, the fungal pathway is an oxidoreductive route. nih.govoup.com While some variations exist, a described pathway involves the conversion of L-arabinose to L-ribulose, which is then phosphorylated by the enzyme L-ribulokinase to produce L-ribulose 5-phosphate. oup.com This intermediate is then acted upon by L-ribulose-5-phosphate 4-epimerase, which converts it to D-xylulose 5-phosphate. oup.com D-xylulose 5-phosphate is a central metabolite that can subsequently enter the pentose phosphate pathway (PPP), linking L-arabinose degradation to the central carbon metabolism of the fungus. nih.govoup.comasm.org

The enzymes involved in this pathway have been notably studied in biotechnologically significant fungi such as Aspergillus niger and Trichoderma reesei. nih.govnih.gov The ability to metabolize L-arabinose is physiologically important for these fungi, enabling them to thrive on plant biomass. asm.orgresearchgate.net

It is important to distinguish this pathway from another fungal L-arabinose catabolic route that proceeds through L-arabinitol, L-xylulose, and xylitol (B92547) to form D-xylulose, which is then phosphorylated. nih.govoup.com However, the pathway involving the formation of L-ribulose 5-phosphate represents an alternative strategy for L-arabinose utilization in the fungal kingdom. oup.com

Key Enzymes in the Fungal L-Arabinose Pathway Involving L-Ribulose 5-Phosphate

| Enzyme | Reaction Catalyzed | Fungal Examples |

|---|---|---|

| L-arabinose isomerase | L-arabinose ↔ L-ribulose | Aspergillus niger, Trichoderma reesei oup.com |

| L-ribulokinase | L-ribulose + ATP → L-ribulose 5-phosphate + ADP | Aspergillus niger, Trichoderma reesei oup.com |

| L-ribulose-5-phosphate 4-epimerase | L-ribulose 5-phosphate ↔ D-xylulose 5-phosphate | Aspergillus niger, Trichoderma reesei oup.com |

Algal Systems:

The occurrence and physiological significance of L-ribulose 5-phosphate in algal metabolic pathways are not as well-defined as in fungal systems. Algae, particularly microalgae, are known for their photosynthetic capabilities, where the Calvin-Benson-Bassham (CBB) cycle is central to carbon fixation. frontiersin.orgoup.com This cycle prominently features D-ribulose-1,5-bisphosphate, a derivative of the D-enantiomer of ribulose 5-phosphate. frontiersin.orgoup.com

However, research into the metabolic diversity of algae has shown that some species can utilize pentose sugars, which are components of lignocellulosic biomass. tandfonline.comresearchgate.net The use of pentoses like arabinose as a carbon source for algal cultivation is an area of active investigation, with studies showing that it can support the growth of certain microalgae such as Chlorella and Dunaliella species. tandfonline.comresearchgate.net While the specific metabolic pathways for L-arabinose utilization in most algae are not fully elucidated, the ability to consume pentoses suggests the presence of enzymatic machinery capable of processing these sugars. tandfonline.commdpi.com

The degradation of complex polysaccharides, including those containing methyl pentoses, is a specialized niche for some marine microorganisms. oup.com While this research has largely focused on bacteria, it highlights the complex interplay of carbohydrate metabolism in aquatic environments where algae are primary producers. Whether algal metabolism of certain pentoses proceeds through an L-ribulose 5-phosphate intermediate is a subject that requires further investigation. The primary metabolic pathways documented in algae, such as the pentose phosphate pathway and the CBB cycle, primarily involve D-isomers of sugar phosphates like D-ribulose 5-phosphate and D-xylulose 5-phosphate. frontiersin.orgoup.com

Advanced Methodologies for Investigation of L Ribulose 5 Phosphate

Enzymatic Activity Assays and Kinetic Characterization

The quantification of enzyme activity and the determination of kinetic parameters are fundamental to understanding the function of enzymes that metabolize L-ribulose 5-phosphate. Various methods are employed to achieve this, each with its own advantages.

Coupled Spectrophotometric Methods (e.g., NADH Consumption Assays)

Coupled spectrophotometric assays are a common and convenient method for continuously monitoring enzyme activity. These assays link the reaction of interest to a second, indicator reaction that produces a change in absorbance. A frequently used system for enzymes that produce D-xylulose 5-phosphate from L-ribulose 5-phosphate, such as L-ribulose-5-phosphate 4-epimerase, involves coupling the epimerase reaction to the consumption of reduced nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). nih.govbiorxiv.org

In a typical assay, the formation of D-xylulose 5-phosphate is coupled to the action of other enzymes like transketolase, triose phosphate (B84403) isomerase, and α-glycerophosphate dehydrogenase. nih.gov The final step in this cascade involves the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm. nih.govfrontiersin.org This change in absorbance is directly proportional to the rate of the primary enzymatic reaction. The assay mixture for such a coupled system typically contains L-ribulose 5-phosphate, cofactors like thiamine (B1217682) pyrophosphate and MgCl2, the coupling enzymes, and NADH. nih.govbiorxiv.org

It is important to ensure that the coupling enzymes are present in excess so that the rate-limiting step is the reaction catalyzed by the enzyme of interest. nih.gov Researchers must also account for potential interferences, such as the presence of contaminating enzymes or the non-enzymatic degradation of substrates or products. cnr.it

For instance, the kinetic constants for L-ribulose 5-phosphate 4-epimerases from Escherichia coli, SgaE and SgbE, were determined using such a coupled assay. nih.gov Similarly, the activity of ribulose-5-phosphate 3-epimerase has been measured by monitoring NADH consumption in a coupled reaction system. frontiersin.org

Radioisotopic Tracing and Product Analysis

Radioisotopic tracing provides a highly sensitive method for following the metabolic fate of L-ribulose 5-phosphate. This technique involves using a substrate labeled with a radioactive isotope, such as carbon-14 (B1195169) (¹⁴C) or tritium (B154650) (³H), and tracking the distribution of the radiolabel into various products over time.

One application involves incubating the enzyme with radiolabeled L-ribulose 5-phosphate and then separating the products using techniques like high-performance liquid chromatography (HPLC) or paper chromatography. The radioactivity in each separated compound is then quantified to determine the reaction rate and product distribution. For example, in studies of the pentose (B10789219) phosphate pathway, ¹³C-NMR has been used to analyze the labeling patterns of sugar phosphates derived from labeled glucose, providing insights into the flow of carbon through the pathway, including the interconversion of pentose phosphates. oup.comresearchgate.net

This method is particularly useful for complex reaction mixtures where spectrophotometric assays may not be feasible. It can also be used to elucidate reaction mechanisms by determining the position of the radiolabel in the product molecules.

Structural Biology Approaches for Enzyme-Ligand Complexes

Understanding the three-dimensional structure of enzymes that bind L-ribulose 5-phosphate is crucial for elucidating their catalytic mechanisms and substrate specificity. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used for this purpose.

X-ray Crystallography and Crystallographic Refinement

X-ray crystallography is a powerful technique for determining the atomic-resolution structure of proteins and their complexes with ligands. To study an enzyme that binds L-ribulose 5-phosphate, the enzyme must first be purified and crystallized. These crystals are then exposed to a beam of X-rays, and the resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the three-dimensional structure can be built. nih.govnih.gov

The crystal structure of L-ribulose-5-phosphate 4-epimerase from E. coli has been solved to high resolution, revealing a homotetrameric structure with a catalytic zinc ion in the active site. nih.govrcsb.org The structure shows a close resemblance to L-fuculose-1-phosphate aldolase (B8822740), suggesting a common evolutionary origin. nih.gov Crystallographic studies of mutant enzymes, such as the D120N mutant of L-ribulose-5-phosphate 4-epimerase, can provide insights into the roles of specific amino acid residues in catalysis. nih.gov The analysis of the crystal structure of this mutant showed no significant structural perturbation, indicating that the observed decrease in activity was due to the functional role of the mutated residue. nih.gov

Table 1: Crystallographic Data for E. coli L-Ribulose-5-Phosphate 4-Epimerase

| Parameter | Value | Reference |

|---|---|---|

| Resolution | 2.10 Å | rcsb.org |

| R-Value Work | 0.205 | rcsb.org |

| R-Value Free | 0.251 | rcsb.org |

| Space Group | P42(1)2 | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformation and Interactions

NMR spectroscopy is a versatile technique that can provide information about the structure, dynamics, and interactions of molecules in solution. uni-duesseldorf.de For enzymes that bind L-ribulose 5-phosphate, NMR can be used to study the conformation of the bound ligand and to identify the amino acid residues in the enzyme's active site that interact with it. acs.org

Chemical shift perturbation analysis is a common NMR experiment used to map the binding site of a ligand on a protein. uni-duesseldorf.de This involves recording the NMR spectrum of the protein in the absence and presence of the ligand and identifying the residues whose signals are most affected by ligand binding.

Furthermore, NMR can be used to study the dynamic properties of both the enzyme and the bound substrate, providing insights into the conformational changes that occur during the catalytic cycle. uni-duesseldorf.denih.gov For example, ¹H NMR spectroscopy has been used to confirm the purity of synthesized L-ribulose 5-phosphate. acs.org

Molecular Biology and Genetic Manipulation Techniques

Molecular biology and genetic manipulation techniques are indispensable for studying the enzymes involved in L-ribulose 5-phosphate metabolism. These techniques allow for the overexpression of enzymes for structural and functional studies, the creation of mutant enzymes to probe catalytic mechanisms, and the investigation of the physiological roles of these enzymes in vivo.

The gene encoding L-ribulose-5-phosphate 4-epimerase (araD) from E. coli has been overexpressed to facilitate its purification and subsequent crystallographic studies. nih.gov Site-directed mutagenesis is a powerful tool used to alter specific amino acid residues in an enzyme. By creating and characterizing mutant enzymes, researchers can identify key catalytic and binding residues. For example, mutations in the putative phosphate-binding pocket of L-ribulose-5-phosphate 4-epimerase (N28A and K42M) resulted in a dramatic increase in the Michaelis constant (K_M) for L-Ru5P, confirming the role of these residues in substrate binding. nih.gov Similarly, the D120N mutant exhibited a 3000-fold decrease in the catalytic rate constant (k_cat), suggesting a key catalytic role for Asp120. nih.gov

Genetic manipulation of metabolic pathways can also reveal the in vivo function of enzymes. For instance, the inactivation of the gene for ribulose-5-phosphate 3-epimerase (rpe) in Bacillus subtilis was shown to increase the production of riboflavin (B1680620), demonstrating the role of this enzyme in directing carbon flux. nih.gov In Arabidopsis, a decrease in the expression of chloroplast ribulose-5-phosphate-3-epimerase was found to reduce photosynthetic capacity. frontiersin.org These studies highlight the importance of genetic techniques in understanding the broader physiological context of L-ribulose 5-phosphate metabolism.

Gene Cloning, Heterologous Expression, and Site-Directed Mutagenesis

The study of L-ribulose-5-phosphate and its associated enzymes has been significantly advanced by modern molecular biology techniques. Gene cloning and heterologous expression have enabled the production of large quantities of enzymes involved in L-ribulose-5-phosphate metabolism, facilitating detailed characterization.

A notable example is the investigation of L-ribulose-5-phosphate 4-epimerase (AraD), an enzyme that catalyzes the interconversion of L-ribulose-5-phosphate (L-Ru5P) and D-xylulose-5-phosphate (D-Xu5P). wikipedia.org The gene encoding this enzyme has been cloned and expressed in host organisms like Escherichia coli to produce the recombinant protein for structural and functional studies. biotech-asia.orgscispace.com For instance, the gene for a thermostable L-ribulose-5-phosphate 4-epimerase from a natural sample was cloned into an expression vector and successfully expressed in E. coli BL21(DE3), yielding a 26 kDa protein. biotech-asia.orgscispace.com Similarly, the gene for D-ribulose-5-phosphate 3-epimerase from spinach was cloned and expressed at high levels, allowing for its purification and characterization. nih.gov

Site-directed mutagenesis is a powerful tool used to probe the function of specific amino acid residues within these enzymes. By systematically replacing conserved residues in L-ribulose-5-phosphate 4-epimerase, researchers have been able to identify key catalytic and metal-binding sites. ubc.casci-hub.st For example, modification of conserved residues thought to be metal ion ligands in the E. coli L-ribulose-5-phosphate 4-epimerase resulted in mutant enzymes with significantly reduced catalytic activity (kcat) and a decreased affinity for the Zn2+ cofactor. ubc.ca One particular mutant, H97N, was found to exhibit aldolase activity, supporting the hypothesis that the epimerization mechanism involves a carbon-carbon bond cleavage. ubc.ca These studies have provided crucial insights into the enzyme's "aldolase-like" mechanism, which is distinct from a simple deprotonation-reprotonation mechanism. ubc.ca

| Gene/Enzyme | Source Organism | Expression Host | Purpose of Study | Reference |

| L-ribulose-5-phosphate 4-epimerase | Natural environmental sample | Escherichia coli BL21(DE3) | Characterization of a novel thermostable aldolase | biotech-asia.orgscispace.com |

| D-ribulose-5-phosphate 3-epimerase | Spinacia oleracea (Spinach) | Escherichia coli | High-level expression for purification and characterization | nih.gov |

| Ribose-5-phosphate (B1218738) isomerase A (OsRpiA) | Ochrobactrum sp. CSL1 | Escherichia coli | Engineering for enhanced L-ribulose production | researchgate.net |

| D-ribulose-5-phosphate 3-epimerase isoform 1 (CrRPE1) | Chlamydomonas reinhardtii | Escherichia coli BL21 Rosetta2 (DE3) | Structural and biochemical characterization | oup.com |

Application of CRISPR/Cas Systems for Targeted Pathway Engineering

The CRISPR/Cas (Clustered Regularly Interspaced Short Palindromic Repeats and CRISPR-associated protein) system has emerged as a revolutionary tool for genome editing, offering precise and efficient modification of cellular pathways. mdpi.comnih.govfrontiersin.org In the context of L-ribulose-5-phosphate metabolism, CRISPR-based technologies, particularly CRISPR interference (CRISPRi), are being utilized for targeted pathway engineering to optimize the production of valuable chemicals. acs.org

CRISPRi works by using a deactivated Cas9 (dCas9) protein, which can bind to a specific DNA sequence guided by a single guide RNA (sgRNA) but cannot cleave the DNA. frontiersin.org This binding sterically hinders transcription, effectively knocking down the expression of the targeted gene. This approach allows for the fine-tuning of metabolic fluxes by down-regulating competing pathways, thereby redirecting carbon flow towards a desired product. acs.org

A recent study demonstrated the use of CRISPRi to enhance carbon dioxide assimilation and the production of 5-aminolevulinic acid (5-ALA) in Escherichia coli. acs.org By targeting the genes pfkAB (phosphofructokinase) and zwf (glucose-6-phosphate dehydrogenase), researchers were able to redirect carbon flux away from glycolysis and the oxidative pentose phosphate pathway, respectively. acs.org This strategy was applied to engineered strains containing either a novel ribose-1,5-bisphosphate (R15P) route or a conventional ribulose-5-phosphate (Ru5P) route for CO2 fixation. The results showed that the CRISPRi-mediated knockdown successfully enhanced CO2 fixation and, in the case of the engineered Ru5P route, led to the highest production of 5-ALA. acs.org This highlights the potential of CRISPR/Cas systems to rationally engineer metabolic pathways involving L-ribulose-5-phosphate for biotechnological applications.

Quantitative Metabolomics and Isotope Tracing for In Vivo Flux Analysis

Mass Spectrometry-Based Metabolite Profiling